5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 400079-69-8
VCID: VC6193031
InChI: InChI=1S/C19H11F3N2OS/c20-19(21,22)14-8-4-7-13(9-14)15-10-17(25-24-15)16-11-26-18(23-16)12-5-2-1-3-6-12/h1-11H
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C19H11F3N2OS
Molecular Weight: 372.37

5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole

CAS No.: 400079-69-8

Cat. No.: VC6193031

Molecular Formula: C19H11F3N2OS

Molecular Weight: 372.37

* For research use only. Not for human or veterinary use.

5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole - 400079-69-8

Specification

CAS No. 400079-69-8
Molecular Formula C19H11F3N2OS
Molecular Weight 372.37
IUPAC Name 5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Standard InChI InChI=1S/C19H11F3N2OS/c20-19(21,22)14-8-4-7-13(9-14)15-10-17(25-24-15)16-11-26-18(23-16)12-5-2-1-3-6-12/h1-11H
Standard InChI Key ZOIPFQXASWAYPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Introduction

Structural Characteristics

Molecular Composition and Connectivity

The compound’s structure integrates three distinct aromatic systems:

  • 1,2-Oxazole core: A five-membered ring containing oxygen at position 1 and nitrogen at position 2.

  • 2-Phenyl-1,3-thiazole substituent: A thiazole ring (sulfur at position 1, nitrogen at position 3) para-substituted with a phenyl group.

  • 3-(Trifluoromethyl)phenyl group: A benzene ring meta-substituted with a trifluoromethyl (-CF₃) group.

The IUPAC name, 5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole, reflects this connectivity. The SMILES notation (C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F) further clarifies the spatial arrangement, highlighting the oxazole’s C5 linkage to the thiazole and C3 attachment to the trifluoromethylphenyl group .

Functional Groups and Electronic Properties

  • Oxazole and Thiazole Rings: These electron-deficient heterocycles contribute to the molecule’s planar geometry and capacity for π-π stacking interactions. The thiazole’s sulfur atom may enhance binding to metal ions or biological targets .

  • Trifluoromethyl Group: The -CF₃ substituent is strongly electron-withdrawing, increasing the compound’s metabolic stability and lipophilicity—a feature common in agrochemicals and pharmaceuticals .

Physicochemical Properties

PropertyValueSource
Molecular Weight372.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot reported
LogP (Partition Coeff.)Estimated ~3.5 (calculated)

The compound’s solubility in organic solvents suggests utility in solution-phase reactions, though the absence of melting point data indicates a need for further characterization .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is published, analogous oxazole-thiazole hybrids are typically synthesized via:

  • Van Leusen Oxazole Synthesis: Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazole rings . For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate undergoes TosMIC-mediated cyclization to yield oxazole derivatives . Adapting this method, a suitably functionalized aldehyde precursor could be cyclized to form the 1,2-oxazole core.

  • Huisgen Cycloaddition: Azide-alkyne click chemistry might facilitate the introduction of the thiazole moiety, though regioselectivity challenges may arise.

Key Intermediates

  • Aldehyde Precursor: A hypothetical intermediate, 3-(3-(trifluoromethyl)phenyl)-1,2-oxazole-5-carbaldehyde, could react with 2-phenylthiazole-4-carboxylic acid under coupling conditions (e.g., EDC/HOBt) to form the final product.

  • Thiazole Component: 2-Phenylthiazole-4-carbonyl chloride, derived from its corresponding acid, might serve as an electrophilic partner in amide bond formation.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for derivatization. For instance, replacing the trifluoromethyl group with sulfonamides could enhance solubility for in vivo studies.

  • Targeted Drug Delivery: Conjugation to nanoparticles via the oxazole’s nitrogen atom may improve bioavailability.

Materials Science

  • Organic Electronics: The conjugated π-system could function as an electron-transport layer in OLEDs, though charge mobility studies are needed.

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